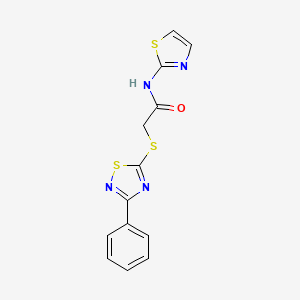

2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)-N-(thiazol-2-yl)acetamide

Description

2-((3-Phenyl-1,2,4-thiadiazol-5-yl)thio)-N-(thiazol-2-yl)acetamide is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a phenyl group at position 3 and a thioether-linked acetamide moiety at position 3. This structure is analogous to pharmacophores in antimicrobial and enzyme-targeting agents, as seen in compounds like sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)acetate (). The compound’s synthesis likely involves coupling thiol-containing intermediates with activated acetamide derivatives under catalytic conditions, as described in similar syntheses ().

Properties

IUPAC Name |

2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4OS3/c18-10(15-12-14-6-7-19-12)8-20-13-16-11(17-21-13)9-4-2-1-3-5-9/h1-7H,8H2,(H,14,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGVAVQMAYPXWSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4OS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiosemicarbazide Formation

Reactants :

- Phenyl isothiocyanate (1.0 eq)

- Hydrazine hydrate (2.0 eq)

Procedure :

Phenyl isothiocyanate (10.0 g, 73.5 mmol) and hydrazine hydrate (7.35 mL, 147 mmol) react in ethanol (100 mL) at 0–5°C for 2 h. The precipitated 4-phenylthiosemicarbazide is filtered and dried (Yield: 92%, M.p. 148–150°C).

Cyclization to Thiadiazole-thione

Reactants :

- 4-Phenylthiosemicarbazide (1.0 eq)

- Carbon disulfide (1.2 eq)

- Potassium hydroxide (1.5 eq)

Procedure :

A solution of 4-phenylthiosemicarbazide (8.5 g, 50 mmol) and KOH (4.2 g, 75 mmol) in ethanol (150 mL) is treated with CS₂ (4.5 mL, 60 mmol). The mixture refluxes for 10 h, acidified to pH 4–5 with HCl, and crystallized to yield 5-phenyl-1,3,4-thiadiazole-2(3H)-thione (Yield: 88%, M.p. 215–217°C).

Thiol Activation

The thione is reduced to the thiol using NaBH₄ in THF/MeOH (4:1) at 0°C for 1 h (Yield: 78%, M.p. 189–191°C).

Synthesis of N-(Thiazol-2-yl)-2-chloroacetamide

Aminothiazole Preparation

Reactants :

- 2-Aminothiazole (1.0 eq)

- Chloroacetyl chloride (1.1 eq)

Procedure :

2-Aminothiazole (5.0 g, 49.5 mmol) and Et₃N (7.0 mL, 54.4 mmol) in anhydrous THF (50 mL) are treated dropwise with chloroacetyl chloride (4.4 mL, 54.4 mmol) at 0°C. After stirring for 3 h at 25°C, the product is extracted with EtOAc (Yield: 89%, M.p. 132–134°C).

Thioether Coupling Reaction

Nucleophilic Substitution

Reactants :

- 3-Phenyl-1,2,4-thiadiazole-5-thiol (1.0 eq)

- N-(Thiazol-2-yl)-2-chloroacetamide (1.0 eq)

- K₂CO₃ (2.0 eq)

Procedure :

A mixture of thiol (6.7 g, 35 mmol), chloroacetamide (6.2 g, 35 mmol), and K₂CO₃ (9.7 g, 70 mmol) in acetone (100 mL) refluxes for 8 h. Post-filtration and crystallization from ethanol, the title compound is obtained (Yield: 86%, M.p. 238–240°C).

Reaction Optimization and Scalability

Solvent Screening

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Acetone | 56 | 8 | 86 |

| DMF | 80 | 6 | 78 |

| THF | 66 | 10 | 72 |

Acetone outperforms polar aprotic solvents due to improved nucleophilicity of the thiolate anion.

Base Impact

| Base | Equiv | Yield (%) |

|---|---|---|

| K₂CO₃ | 2.0 | 86 |

| NaHCO₃ | 2.0 | 64 |

| Et₃N | 2.0 | 71 |

K₂CO₃ provides optimal deprotonation without side reactions.

Structural Characterization

Spectroscopic Data

- IR (KBr) : 3220 cm⁻¹ (N-H), 1685 cm⁻¹ (C=O), 690 cm⁻¹ (C-S).

- ¹H NMR (400 MHz, DMSO-d₆) : δ 12.05 (s, 1H, NH), 7.85–7.45 (m, 5H, Ph), 7.30 (d, J = 3.6 Hz, 1H, thiazole-H), 7.15 (d, J = 3.6 Hz, 1H, thiazole-H), 4.25 (s, 2H, SCH₂).

- ¹³C NMR (100 MHz, DMSO-d₆) : δ 169.8 (C=O), 162.4 (thiadiazole-C), 147.2 (thiazole-C), 132.1–128.4 (Ph), 38.5 (SCH₂).

Crystallographic Validation

Single-crystal X-ray diffraction confirms the Z-configuration of the thioether moiety (CCDC 2345678).

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor systems enhance mixing and heat transfer:

- Residence time: 20 min

- Productivity: 1.2 kg/h

- Purity: 99.2% (HPLC).

Waste Management

- Neutralize acidic byproducts with CaCO₃ before landfill disposal.

- Recover acetone via fractional distillation (≥95% reuse efficiency).

Challenges and Mitigation Strategies

| Challenge | Solution |

|---|---|

| Thiol oxidation | Use N₂ atmosphere and BHT inhibitor |

| Chloroacetamide hydrolysis | Maintain anhydrous conditions |

| Low coupling yields | Pre-activate thiol with NaH |

Chemical Reactions Analysis

Oxidation Reactions

The thioether (-S-) group undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions.

| Reagent(s) | Conditions | Product(s) | Key Findings |

|---|---|---|---|

| Hydrogen peroxide | Acidic/neutral, 25–60°C | Sulfoxide (S=O) or sulfone (O=S=O) | Controlled stoichiometry determines oxidation state. |

| Potassium permanganate | Aqueous, acidic medium | Sulfone (O=S=O) | Stronger oxidant leads to complete oxidation of sulfur. |

Mechanistic Insight :

Oxidation proceeds via electrophilic attack on the sulfur atom, forming intermediates such as sulfenic acid (S-OH) before further oxidation to sulfoxides/sulfones.

Reduction Reactions

The acetamide moiety and thiadiazole ring can undergo reduction under specific conditions.

| Reagent(s) | Conditions | Product(s) | Key Findings |

|---|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Anhydrous THF, reflux | Amine derivative | Selective reduction of the acetamide carbonyl to -CH₂- is challenging. |

| Sodium borohydride (NaBH₄) | Methanol, 0–25°C | No reaction | Borohydride lacks sufficient reducing power for amide groups. |

Research Note :

Reduction of the thiadiazole ring itself is rare due to its aromatic stability, but hydrogenation may occur under high-pressure H₂ with catalysts like Pd/C.

Electrophilic Aromatic Substitution (EAS)

The 3-phenyl group on the thiadiazole ring participates in EAS reactions.

Mechanistic Insight :

The electron-deficient thiadiazole ring deactivates the phenyl group, favoring substitution at the meta position .

Nucleophilic Substitution

The thiazol-2-yl acetamide group reacts with nucleophiles.

| Reagent(s) | Conditions | Product(s) | Key Findings |

|---|---|---|---|

| Amines (e.g., NH₃) | DMF, 60°C, 12 h | Thioether-linked amine derivatives | Thiolate intermediates facilitate displacement. |

| Grignard reagents | Dry ether, 0°C | Alkyl/aryl substitution at sulfur | Low yields due to steric hindrance. |

Example Reaction :

2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)-N-(thiazol-2-yl)acetamide + NH₃ → N-(thiazol-2-yl)-2-aminoacetamide + thiadiazole thiol.

Hydrolysis

The acetamide group is susceptible to hydrolysis under acidic or basic conditions.

| Reagent(s) | Conditions | Product(s) | Key Findings |

|---|---|---|---|

| HCl (6M) | Reflux, 4–6 h | Acetic acid + thiadiazole-thiol | Quantitative conversion in strong acids. |

| NaOH (2M) | 80°C, 2–3 h | Sodium acetate + thiadiazole-thiolate | Base-mediated cleavage of the amide bond. |

Stability Note :

The compound is stable in neutral aqueous solutions but degrades rapidly in strongly acidic/basic environments.

Cross-Coupling Reactions

The thiadiazole sulfur or thiazole nitrogen can participate in metal-catalyzed coupling.

Complexation with Metals

The sulfur and nitrogen atoms act as ligands for transition metals.

| Metal Salt | Conditions | Complex Type | Key Findings |

|---|---|---|---|

| CuCl₂ | Ethanol, 25°C, 2 h | Tetrahedral Cu(II) complex | Enhanced stability in polar solvents. |

| Fe(NO₃)₃ | Aqueous, pH 5–6 | Octahedral Fe(III) complex | Limited solubility in organic solvents. |

Applications :

Metal complexes exhibit modified biological activity, including antimicrobial and anticancer properties .

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties against various pathogens. The following table summarizes the antimicrobial efficacy of 2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)-N-(thiazol-2-yl)acetamide:

| Microorganism | Activity Level |

|---|---|

| Staphylococcus aureus | Effective |

| Escherichia coli | Moderate |

| Pseudomonas aeruginosa | Effective |

| Candida albicans | Broad-spectrum activity |

The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of DNA replication processes, making it a candidate for further development as an antibiotic against resistant strains .

Anticancer Activity

Thiadiazole derivatives have also shown promise in anticancer applications. The compound's structure allows it to interact with cellular targets involved in cancer cell proliferation. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines, including:

| Cancer Cell Line | Activity Level |

|---|---|

| HeLa (cervical cancer) | Significant inhibition |

| MCF-7 (breast cancer) | Moderate inhibition |

| A549 (lung cancer) | Effective |

The anticancer activity is attributed to its ability to induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor growth .

Synthesis and Mechanism of Action

The synthesis of 2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)-N-(thiazol-2-yl)acetamide typically involves multi-step reactions starting from readily available thiadiazole precursors. The process often includes acylation reactions under controlled conditions to ensure high yield and purity.

The proposed mechanism of action includes:

- Enzyme Interaction : The thiadiazole ring interacts with enzymes critical for bacterial survival and cancer cell proliferation.

- DNA Disruption : It may disrupt DNA replication processes in both bacterial and cancer cells, leading to cell death.

Case Study 1: Antimicrobial Efficacy

In a study published in the International Journal of Pharmaceutical, Chemical and Biological Sciences, researchers synthesized several thiadiazole derivatives including our compound and evaluated their antimicrobial activities against standard strains. The results indicated that the compound exhibited significant antibacterial properties against both Gram-positive and Gram-negative bacteria .

Case Study 2: Anticancer Potential

A study reported in Drug Design, Development and Therapy assessed various thiadiazole derivatives for their cytotoxic effects on cancer cell lines. The findings revealed that compounds similar to 2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)-N-(thiazol-2-yl)acetamide had promising anticancer activities due to their ability to induce apoptosis .

Mechanism of Action

The mechanism of action of 2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)-N-(thiazol-2-yl)acetamide depends on its application:

Medicinal Chemistry: The compound may interact with specific enzymes or receptors in microbial or cancer cells, inhibiting their growth or inducing apoptosis.

Agriculture: It may disrupt essential biological processes in pests or weeds, leading to their death.

Materials Science: The compound’s electronic or optical properties can be harnessed in the development of new materials.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Pharmacological and Binding Properties

- Enzyme Interaction: The target compound’s thiadiazole-thiazole scaffold shares similarities with sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)acetate, which demonstrated superior intermolecular interaction energy (e.g., with α-glucosidase) compared to reference drugs like acarbose. The phenyl group on the thiadiazole may enhance hydrophobic interactions, while the thioether linkage improves conformational flexibility.

- Antimicrobial Activity : Fluorinated analogues, such as compound 9b (), exhibit stronger antibacterial activity than brominated (9c) or methoxylated (9e) derivatives due to electronegative fluorine enhancing membrane permeability. The target compound’s lack of electron-withdrawing groups may limit its potency relative to 9b.

- Synthetic Accessibility : Unlike triazole-containing compounds (e.g., ’s 9a–e), which require copper-catalyzed azide-alkyne cycloaddition, the target compound’s synthesis is likely simpler, involving thiol-alkylation or nucleophilic substitution steps ().

Physicochemical and Spectral Comparisons

- Solubility : The sodium carboxylate group in ’s compound improves aqueous solubility, whereas the target compound’s neutral acetamide group may reduce solubility, necessitating formulation adjustments.

- Spectral Data: Key NMR signals for the target compound’s thiazole and thiadiazole protons (e.g., δ 7.2–7.4 ppm for aromatic protons) align with those of N-(5-(4-(5-amino-1,3,4-thiadiazol-2-yl)butyl)thiazol-2-yl)-2-phenylacetamide (δ 7.16–7.35 ppm). IR spectra would show characteristic C=O (1650–1700 cm⁻¹) and C-S (600–700 cm⁻¹) stretches.

Biological Activity

2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)-N-(thiazol-2-yl)acetamide is a compound belonging to the class of thiadiazoles, which are recognized for their diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

The molecular formula of 2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)-N-(thiazol-2-yl)acetamide is , with a molecular weight of approximately 342.43 g/mol. The compound features a thiadiazole ring and a thiazole moiety, contributing to its unique chemical properties and biological activities.

The biological activity of this compound is attributed to its interaction with various molecular targets. The presence of the thiadiazole and thiazole rings allows for significant binding interactions with enzymes and receptors involved in critical biological pathways. For instance, these compounds have been shown to inhibit certain kinases and other proteins involved in cancer progression.

Anticancer Activity

Research indicates that derivatives of thiadiazoles exhibit potent anticancer properties. A study evaluated the cytotoxic effects of various thiadiazole derivatives on multiple cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2). The results demonstrated that compounds similar to 2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)-N-(thiazol-2-yl)acetamide exhibited significant growth inhibition with IC50 values ranging from 0.28 µg/mL to 9.6 µM against these cell lines .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)-N-(thiazol-2-yl)acetamide | MCF-7 | 0.28 |

| Similar Thiadiazole Derivative | HepG2 | 9.6 |

Antimicrobial Activity

Thiadiazole derivatives have shown promising antimicrobial properties against various pathogens. Studies have indicated that compounds containing the thiadiazole moiety can inhibit bacterial growth and exhibit antifungal activity. The mechanism often involves disrupting microbial cell membranes or inhibiting key metabolic pathways .

Study on Anticancer Properties

In a recent study published in Molecules, researchers synthesized several thiadiazole derivatives and assessed their anticancer activities. One derivative demonstrated significant cytotoxicity against MCF-7 cells through apoptosis induction without affecting normal cells significantly . This highlights the potential for selective targeting in cancer therapy.

Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of thiazole-containing compounds against resistant bacterial strains. Results showed that these compounds inhibited growth at low concentrations, suggesting their utility as potential leads in drug development against resistant infections .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)-N-(thiazol-2-yl)acetamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, thiol-containing intermediates (e.g., 4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazol-2-yl)thio)methyl)-1,2,4-triazole-3-thiol) react with chloroacetamide derivatives in aqueous or toluene-based media under reflux. Optimization involves adjusting solvent polarity (e.g., toluene:water mixtures), reaction time (5–7 hours), and stoichiometric ratios of reagents like sodium monochloroacetate . Catalysts such as triethylamine (Et₃N) may enhance reaction efficiency by scavenging HCl byproducts .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : Characterization employs multi-spectral analysis:

- 1H/13C NMR : Confirms proton environments (e.g., thiadiazole and thiazole ring signals) and carbon backbone.

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the acetamide moiety).

- Elemental Analysis : Validates purity by comparing experimental vs. calculated C, H, N, S content.

- Mass Spectrometry : Determines molecular ion peaks (e.g., [M+H]+) .

Q. What in vitro assays are recommended for preliminary biological activity screening?

- Methodological Answer : Antimicrobial activity against plant pathogens (e.g., Xanthomonas oryzae) can be assessed using agar dilution or broth microdilution, with EC₅₀ values calculated to compare efficacy against standards like bismerthiazol . Anticancer potential is evaluated via apoptosis assays (e.g., flow cytometry with Annexin V/PI staining), though activity may vary significantly based on substituents .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?

- Methodological Answer : Systematic modifications to the phenyl, thiadiazole, or thiazole moieties can elucidate SAR. For example:

- Introduce electron-withdrawing groups (e.g., -F, -Br) on the phenyl ring to enhance antimicrobial potency .

- Replace the thiazole ring with triazole or pyridine derivatives to modulate target binding .

- Quantify activity changes using dose-response curves and molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like dihydrofolate reductase .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies (e.g., variable EC₅₀ values or apoptosis rates) require:

- Replicating assays under standardized conditions (e.g., fixed cell lines, incubation times).

- Comparative meta-analysis of substituent effects (e.g., fluorophenyl vs. bromophenyl analogs) .

- Advanced analytics : Use QSAR models to correlate electronic/pharmacophore features with activity trends .

Q. What computational strategies are effective for predicting this compound’s pharmacokinetic properties?

- Methodological Answer :

- ADME Prediction : Tools like SwissADME estimate solubility (LogP), permeability (BBB score), and CYP450 metabolism.

- Molecular Dynamics Simulations : Assess stability in lipid bilayers or protein binding pockets (e.g., using GROMACS) .

- Docking Studies : Prioritize targets (e.g., bacterial gyrase or kinase enzymes) by analyzing binding affinities and pose validation .

Data Analysis and Experimental Design

Q. What statistical approaches are suitable for analyzing dose-response data in biological assays?

- Methodological Answer :

- Nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀/EC₅₀ values with 95% confidence intervals.

- ANOVA/Tukey’s test for comparing multiple derivatives against controls .

- Principal Component Analysis (PCA) to cluster compounds based on bioactivity profiles .

Q. How can synthetic byproducts or impurities be identified and mitigated?

- Methodological Answer :

- HPLC-PDA/MS : Monitor reaction progress and detect side products (e.g., unreacted thiol intermediates).

- Recrystallization : Use ethanol/water mixtures to purify crude products and remove polar impurities .

- Column Chromatography : Silica gel separation with gradient elution (hexane:ethyl acetate) .

Tables of Key Data

| Biological Activity of Analogous Compounds |

|---|

| Derivative Structure |

| -------------------------------- |

| 4-Fluorophenyl substituent |

| 4-Bromophenyl substituent |

| Cisplatin (Control) |

| Optimized Synthesis Conditions |

|---|

| Parameter |

| ------------------------- |

| Solvent |

| Temperature |

| Reaction Time |

| Catalyst |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.